(4-((Dimetilamino)metil)fenil)ácido borónico clorhidrato

Descripción general

Descripción

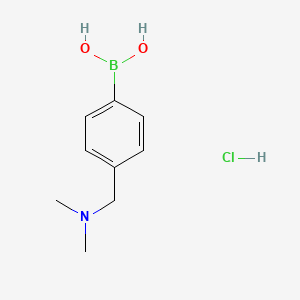

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is an organoboron compound with the molecular formula C9H14BNO2·HCl. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a dimethylaminomethyl group.

Aplicaciones Científicas De Investigación

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.

Biology: Investigated for its potential in the development of boron-containing drugs.

Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in the suzuki-miyaura coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound is used as a reactant in the preparation of biaryls via palladium-catalyzed Suzuki-Miyaura coupling of nitroarenes with boronic acids . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of biaryls via the Suzuki-Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromomethyl-N,N-dimethylaniline with triisopropyl borate, followed by hydrolysis. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.

Oxidation: The compound can be oxidized to form corresponding phenols.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of the dimethylaminomethyl group.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation reactions.

Substituted Amines or Thiols: Formed via nucleophilic substitution.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the dimethylaminomethyl group, making it less reactive in certain nucleophilic substitution reactions.

4-(Morpholinomethyl)phenylboronic Acid: Contains a morpholinomethyl group instead of a dimethylaminomethyl group, which can influence its reactivity and applications.

4-(Ethyl(methyl)carbamoyl)phenylboronic Acid:

Uniqueness

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is unique due to the presence of the dimethylaminomethyl group, which enhances its reactivity in nucleophilic substitution reactions and provides additional functionalization options in organic synthesis.

Actividad Biológica

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, often referred to as DMABH, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

DMABH has the molecular formula and features a boronic acid functional group, which is crucial for its biological interactions. The presence of the dimethylamino group enhances its solubility and reactivity with various biological macromolecules.

Boronic acids, including DMABH, are known for their ability to interact with diols and amino groups in biomolecules. The mechanism of action primarily involves:

- Inhibition of Enzymatic Activity : DMABH can inhibit enzymes such as proteases and glycosidases, which play significant roles in various metabolic processes. For example, boronic acids have been shown to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue .

- Targeting Cancer Cells : Studies indicate that DMABH exhibits cytotoxic effects against various cancer cell lines. Its ability to disrupt cellular signaling pathways involved in proliferation and survival makes it a candidate for anticancer therapy .

Biological Activity Overview

The biological activity of DMABH can be summarized as follows:

1. Anticancer Activity

A study investigated the effects of DMABH on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 10 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17 µM) . The mechanism was linked to the induction of apoptosis via mitochondrial pathways, evidenced by increased caspase-9 levels.

2. Antimicrobial Efficacy

In another study, DMABH was tested against multidrug-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 4 µg/mL, showcasing its potential as an antimicrobial agent . This activity is particularly relevant in the context of rising antibiotic resistance.

3. Enzyme Inhibition Studies

Research focusing on the inhibition of α-glucosidase revealed that DMABH could effectively reduce enzyme activity, making it a candidate for managing type II diabetes mellitus . This property aligns with the broader pharmacological profile of boronic acids.

Pharmacokinetics and Toxicology

The pharmacokinetic properties of DMABH suggest high gastrointestinal absorption and favorable distribution characteristics. However, toxicity studies indicate that while it exhibits some cytotoxicity towards cancer cells, its effects on normal cells remain within acceptable limits at therapeutic doses .

Propiedades

IUPAC Name |

[4-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXXOUMISIECKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738490 | |

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938465-64-6 | |

| Record name | {4-[(Dimethylamino)methyl]phenyl}boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.